molecular formula C18H13N3O B187183 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine CAS No. 5207-52-3

5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B187183
CAS No.: 5207-52-3
M. Wt: 287.3 g/mol
InChI Key: APAOWMPUWGJZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine is a chemical compound of significant interest in biochemical and pharmacological research. It belongs to the class of furo[2,3-d]pyrimidines, a scaffold recognized for its relevance in medicinal chemistry. This compound serves as a key structural motif and precursor for developing potential inhibitors of various biologically important targets. Research indicates that closely related furopyrimidine compounds are investigated as inhibitors of serine/threonine-protein kinase Chk1 (Checkpoint kinase 1), a key enzyme in the DNA damage response pathway . Furthermore, structural analogs, such as the compound known as AIM-100 (N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine), have been utilized as tool compounds in pioneering studies on the oligomerization of solute carrier 6 (SLC6) transporters, including the dopamine (DAT) and serotonin (SERT) transporters . This research provides crucial insights into neurotransmitter regulation and the mechanisms of action of psychostimulants. The furo[2,3-d]pyrimidine core is also explored in other areas, such as in the development of epidermal growth factor receptor (EGFR) inhibitors for tyrosine kinase research . With a molecular formula of C18H13N3O, this compound is provided for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this chemical to advance studies in cancer biology, neuroscience, and drug discovery.

Properties

IUPAC Name

5,6-diphenylfuro[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c19-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)21-11-20-17/h1-11H,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAOWMPUWGJZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302737
Record name 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5207-52-3
Record name 5207-52-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of compound 3 in ethanol is reacted with benzyl chloride and sodium acetate in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine has demonstrated various biological activities that are crucial for its application in drug discovery:

  • Enzyme Inhibition:
    • The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it may inhibit CDC25 phosphatases, which are critical for cell cycle regulation .
    • It also exhibits inhibition against FLT3 mutations associated with acute myeloid leukemia (AML), with notable potency (IC50 = 0.004 μM) .
  • Cancer Research:
    • The interaction of this compound with biological macromolecules suggests its potential role in cancer therapy. It may affect signal transduction pathways that are pivotal in tumor growth and proliferation .
  • Immunomodulatory Effects:
    • Recent studies indicate that this compound can modulate immune responses within the tumor microenvironment. It has been observed to decrease pro-tumor macrophage populations while increasing cytotoxic T cell ratios, which could enhance anti-tumor immunity .

Therapeutic Applications

The compound's properties make it a candidate for several therapeutic applications:

  • Cancer Treatment:
    • Given its ability to inhibit key enzymes and modulate immune responses, it is being explored as a potential anti-cancer agent.
  • Drug Development:
    • Its structural features allow it to serve as a scaffold for the development of new drugs targeting various diseases, particularly those involving kinase pathways .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits CDC25 phosphatases; affects cell cycle
Cancer Cell Line ActivityPotent against FLT3 mutations (IC50 = 0.004 μM)
ImmunomodulationAlters macrophage populations; enhances T cell activity

Case Study Example: FLT3 Inhibition
A study investigating the inhibitory effects of various furo[2,3-d]pyrimidine derivatives found that this compound exhibited significant anti-proliferative activity against AML cell lines MV4-11 and MOLM-13. The results indicated that modifications to the phenyl substituents did not enhance activity beyond what was observed with the parent compound .

Mechanism of Action

The mechanism of action of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it acts as an inhibitor of serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . The compound binds to the active site of the kinase, thereby inhibiting its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furo[2,3-d]pyrimidine Derivatives

a) 4-Substituted-5-Methyl Analogs

Compounds such as N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines (e.g., compounds 3, 4, and 9 from ) exhibit potent microtubule depolymerization activity (IC₅₀ values ~1–10 nM), comparable to combretastatin A-4 (CA-4). Key differences include:

  • Resistance Profile : These analogs circumvent P-glycoprotein (Pgp) and βIII-tubulin-mediated resistance, a critical advantage over taxanes .
b) 2,6-Dimethyl Derivatives

Examples include N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (). These compounds prioritize water solubility via alkylation (e.g., N-ethyl or N-propyl groups):

  • Physical Properties : Melting points range from 65–132°C, with Rf values ~0.30 (hexane/EtOAc) .
  • Biological Relevance : While less potent than 5-methyl analogs, their solubility enhances bioavailability for in vivo applications .

Thieno[2,3-d]pyrimidines

Replacing the furan oxygen with sulfur (e.g., 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, CAS 5117-94-2) alters electronic properties and binding kinetics:

  • Enhanced Stability : Sulfur’s larger atomic size increases ring stability but may reduce metabolic clearance .
  • Activity: Thieno analogs like N-((4-fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine (CID 16553365) show affinity for kinase targets, though direct comparisons to furopyrimidines are lacking .

Pyrrolo[2,3-d]pyrimidines

5,6-Dihydropyrrolo[2,3-d]pyrimidines () feature a saturated ring system, balancing flexibility and hydrogen-bonding capacity:

  • Cytotoxicity : IC₅₀ values range from 17 nM (cyclopenta[d]pyrimidine) to 278 nM (pyrrolo[2,3-d]pyrimidine) in Pgp-expressing cells .
  • Structural Advantage : The pyrrole nitrogen enables stronger interactions with polar residues in target proteins compared to furan or thiophene .

Biological Activity

5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine, also known as AIM-100, is a compound that has garnered attention for its biological activities, particularly as an inhibitor of the Ack1 tyrosine kinase. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various cancer cell lines, and relevant case studies.

AIM-100 is primarily recognized for its role as an Ack1 inhibitor . Ack1 (Activated Cdc42-associated kinase 1) is a non-receptor tyrosine kinase implicated in various cellular processes including proliferation, survival, and migration. The inhibition of Ack1 by AIM-100 occurs with an IC50 value of approximately 24 nM , demonstrating high specificity as it does not significantly inhibit other kinases such as PI3-kinase and AKT .

Inhibition of Cancer Cell Growth

AIM-100 has shown promising results in various cancer cell lines:

  • Prostate Cancer : In human prostate cancer cells (LNCaP and LAPC4), treatment with AIM-100 resulted in a notable increase in the G0/G1 cell phase, leading to cell growth suppression.
  • Pancreatic Cancer : In Panc-1 cells, AIM-100 induced apoptosis at concentrations around 10 μM . It demonstrated GI50 values ranging from 7 to 8 μM against several cancer cell lines including CD-18, Panc-1, OV90, MCF-7, and MDA-MB-468 .

Induction of Apoptosis

The compound's ability to induce apoptosis was confirmed through assays that measured cell viability and apoptosis markers. The results indicated that AIM-100 not only inhibited cell proliferation but also triggered apoptotic pathways in sensitive cancer cells.

Case Studies

Several studies have highlighted the effectiveness of AIM-100:

  • Study on Prostate Cancer Cells : A significant reduction in cell viability was observed in LNCaP cells treated with AIM-100 compared to untreated controls. This study underscored the potential of Ack1 inhibition in managing prostate cancer progression.
  • Pancreatic Cancer Research : A study involving Panc-1 cells demonstrated that AIM-100 could effectively reduce tumor growth in vitro and showed promise for further development as a therapeutic agent against pancreatic cancer.

Data Summary

The following table summarizes the biological activities and effects observed with AIM-100 across different studies:

Cell Line IC50 (μM) Effect Reference
LNCaP7 - 8Growth inhibition
Panc-110Induction of apoptosis
MCF-77 - 8Growth inhibition
OV907 - 8Growth inhibition

Q & A

Basic: What are the optimal synthetic routes for 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. For example, the parent compound can be prepared via cyclization of 2-bromo-4'-fluoroacetophenone derivatives with ammonia or amine-containing reagents under controlled conditions (e.g., DMF as solvent, NaH as a base, and alkyl iodides for functionalization) . Key steps include:

  • Purification: Column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization to achieve >95% purity.
  • Yield Optimization: Reaction temperature (ambient to 80°C), stoichiometric ratios (1:1.1 for amine:alkyl iodide), and inert atmospheres (N₂) minimize side reactions .
  • Validation: Thin-layer chromatography (TLC) and HPLC (retention time analysis) confirm purity .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Structural validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (600 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Matches experimental and theoretical m/z values (e.g., [M+H]⁺ for C₂₃H₁₉N₃O₂: 394.1552) .
  • X-ray Crystallography (if applicable): Resolves substituent positioning in the furopyrimidine core .

Basic: What biological targets are associated with this compound?

Methodological Answer:
The compound primarily inhibits protein kinases (e.g., tyrosine kinases) via competitive binding to the ATP pocket. Key evidence includes:

  • Kinase Assays: IC₅₀ values measured using fluorescence polarization (FP) or ADP-Glo™ assays .
  • Cellular Studies: Antiproliferative activity in cancer cell lines (e.g., MDA-MB-435, IC₅₀ = 17–183 nM) linked to microtubule destabilization .
  • SAR Analysis: Fluorine or methyl substitutions enhance target affinity by improving hydrophobic interactions .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values) arise from:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) .
  • Structural Analog Confusion: Verify compound identity via LC-MS and NMR to rule out impurities or isomerization .
  • Target Selectivity Profiling: Use kinome-wide screens (e.g., Eurofins KinaseProfiler®) to identify off-target effects .

Advanced: What strategies improve aqueous solubility of derivatives without compromising activity?

Methodological Answer:

  • Polar Substituents: Introduce -OH, -NH₂, or morpholine groups at the 4-position (e.g., N-(4-methoxyphenyl) derivatives increase solubility by 5×) .
  • Prodrug Design: Phosphate or PEG-ylated prodrugs enhance bioavailability while maintaining kinase inhibition .
  • Co-solvent Systems: Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays to avoid precipitation .

Advanced: How to design experiments assessing efficacy in multidrug-resistant (MDR) cancer models?

Methodological Answer:

  • Cell Line Selection: Compare parental vs. Pgp-overexpressing lines (e.g., SKOV-3 vs. SKOV-3/MDR) .
  • Efflux Pump Inhibition: Co-treat with verapamil (Pgp inhibitor) to isolate resistance mechanisms .
  • In Vivo Validation: Use xenograft models with pharmacokinetic monitoring (plasma half-life, tissue distribution) .

Tables for Key Data:

Property Value/Technique Reference
Synthetic Yield63–81% (optimized routes)
Purity (HPLC)>98% (C18 column, MeOH/H₂O gradient)
Antiproliferative IC₅₀17–278 nM (varies by cell line)
Aqueous Solubility (Deriv.)0.5–2.1 mg/mL (pH 7.4)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.